molecular formula C12H9F3O2S B1393514 Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1132650-51-1

Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1393514
CAS No.: 1132650-51-1
M. Wt: 274.26 g/mol
InChI Key: ZBTGOVLGERAGEH-UHFFFAOYSA-N
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Description

Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Esterification: The carboxylic acid group on the benzothiophene ring is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiophene core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(Methyl)-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 6-(Chloromethyl)-1-benzothiophene-2-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

    Ethyl 6-(Bromomethyl)-1-benzothiophene-2-carboxylate: Contains a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various applications.

Properties

IUPAC Name

ethyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-5-7-3-4-8(12(13,14)15)6-9(7)18-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTGOVLGERAGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 5 equiv) in THF (1 M) at 0° C. was added a solution of ethyl-2-mercaptoacetate (1.15 equiv) and the reaction stirred at 0° C. for 20 min. A solution of 2-fluoro4-(trifluoromethyl)benzaldehyde (1 equiv) in THF (2 M) was added and the reaction was stirred for an additional 2 h at 0° C. The reaction was diluted with half-saturated NH4Cl and EtOAc. The organic layer was washed with brine and dried over magnesium sulfate. The volatiles were removed under reduced pressure to obtain the title compound as a viscous oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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